C18G

Antimicrobial peptides Structure-activity relationship Antibacterial potency

Procure C18G (CAS 138555-82-5) for robust antimicrobial research. This 18-amino acid, +8 net charge peptide selectively targets anionic bacterial membranes, with proven anti-Salmonella activity. Use as a validated scaffold for protease-resistant analog design or in combination therapy studies with β-lactams. Its well-characterized membrane interaction makes it an ideal tool for fluorescence-based selectivity assays.

Molecular Formula C98H179N25O21
Molecular Weight 2043.6 g/mol
Cat. No. B12373291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC18G
Molecular FormulaC98H179N25O21
Molecular Weight2043.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NCC(=O)O)NC(=O)C(C)N
InChIInChI=1S/C98H179N25O21/c1-56(2)47-73(84(130)107-54-81(126)127)117-88(134)69(32-18-25-43-102)110-85(131)66(29-15-22-40-99)109-83(129)63(14)108-98(144)80(55-124)123-91(137)72(35-21-28-46-105)114-93(139)76(50-59(7)8)121-96(142)78(52-61(11)12)118-89(135)70(33-19-26-44-103)111-86(132)67(30-16-23-41-100)113-92(138)75(49-58(5)6)120-95(141)77(51-60(9)10)119-90(136)71(34-20-27-45-104)112-87(133)68(31-17-24-42-101)115-97(143)79(53-64-36-38-65(125)39-37-64)122-94(140)74(48-57(3)4)116-82(128)62(13)106/h36-39,56-63,66-80,124-125H,15-35,40-55,99-106H2,1-14H3,(H,107,130)(H,108,144)(H,109,129)(H,110,131)(H,111,132)(H,112,133)(H,113,138)(H,114,139)(H,115,143)(H,116,128)(H,117,134)(H,118,135)(H,119,136)(H,120,141)(H,121,142)(H,122,140)(H,123,137)(H,126,127)/t62-,63-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-/m0/s1
InChIKeyCHSBEXQMNKHZIZ-HBTDCBMGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C18G Antimicrobial Peptide: Product Specifications and Procurement Overview


C18G (CAS: 138555-82-5) is a synthetic, cationic, α-helical antimicrobial peptide (AMP) of 18 amino acids (ALYKKLLKKLLKSAKKLG), derived from the carboxyl terminus of human platelet factor IV (PF4) [1]. It functions primarily through electrostatic interactions with negatively charged bacterial membranes, leading to membrane disruption and cell death [2]. It possesses a high net positive charge (+8) from seven lysine residues, contributing to its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with specific demonstrated activity against Salmonella [3].

C18G Peptide Procurement Risks: Why Analogs and In-Class Substitutes Are Not Directly Interchangeable


The high specificity of C18G's activity is exquisitely sensitive to even minor structural alterations. Substituting key amino acids can drastically alter or abolish antimicrobial potency, hemolytic activity, and even the peptide's fundamental mechanism. For instance, while the cationic charge is crucial, replacing lysine with histidine leads to a dramatic loss of antibacterial function [1]. Similarly, altering the hydrophobic core with natural or non-natural amino acids can shift the selectivity profile, increasing either antimicrobial efficacy or, conversely, undesired toxicity against host cells [2]. Attempting to substitute C18G with a shorter analog like C13, or a seemingly similar peptide like RP-1, without accounting for their documented, quantifiable differences in potency, mechanism, and in vivo performance will introduce significant variability and risk into experimental outcomes. The evidence below details these critical, data-backed differentiators.

Quantitative Differentiation Guide for C18G Peptide Procurement and Selection


C18G vs. C13: An 80-Fold Increase in Antibacterial Potency for C18G

The development of C18G from the shorter precursor peptide C13 was a direct result of structure-activity relationship studies. C18G was identified as an analog with dramatically superior antibacterial potency. In a direct head-to-head comparison using a serum-based antibacterial assay, C18G exhibited 80-fold greater antibacterial activity than the original C13 peptide [1].

Antimicrobial peptides Structure-activity relationship Antibacterial potency

C18G Structural Tolerance: Maintaining Potency with Cationic Side Chain Modifications

A key advantage of C18G as a lead compound is its structural robustness. A systematic study replaced all seven lysine residues in C18G with other cationic amino acids (arginine, ornithine, histidine, diaminopropionic acid). For most substitutions, the impact on antibacterial activity was minimal, with at most a 2-fold change in the Minimal Inhibitory Concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria [1]. A notable exception was the histidine-substituted analog, which exhibited dramatically reduced activity [1].

Antimicrobial peptides Cationic charge Analog design Drug development

C18G In Vivo Efficacy: Synergistic Protection in a Murine Neutropenic Sepsis Model

C18G demonstrates significant in vivo therapeutic potential, a crucial differentiator from many in vitro-only active AMPs. In animal protection studies, C18G (and its all-D-amino acid analog, C18X) were tested in a neutropenic mouse model of sepsis. When coadministered with a subtherapeutic, low level of the β-lactam antibiotic cefepime, C18G significantly increased the survival of neutropenic mice compared to untreated controls or cefepime alone [1].

In vivo efficacy Synergy Animal model Neutropenic sepsis

C18G Membrane Binding Selectivity: Preferential Interaction with Anionic Bacterial Membranes

The selectivity of C18G for bacterial cells over host cells is driven by its preferential binding to anionic lipids found in bacterial membranes. Fluorescence binding assays confirm this preference. C18G shows significantly tighter binding to lipid vesicles containing anionic POPG (POPC:POPG and POPC:POPG:POPE mixtures) compared to neutral, zwitterionic vesicles [1]. This binding preference is a key feature that differentiates it from less selective, more broadly cytotoxic membrane-active peptides.

Membrane binding Selectivity Mechanism of action Fluorescence spectroscopy

C18G vs. RP-1: Key Sequence and Structural Divergence for Target Selectivity

While the antimicrobial peptide RP-1 shares structural similarities with C18G and is often mentioned as a related kinocidin-derived AMP, they have key sequence differences that translate to divergent activity profiles. RP-1 is derived from mammalian CXCL4 kinocidins [1], whereas C18G is derived from human PF4 [2]. A direct sequence comparison reveals 8 amino acid differences within the 18-residue sequence. RP-1 is reported to be active against S. aureus, S. typhimurium, E. coli, and C. albicans [1], while C18G's activity is prominently noted against Salmonella [2]. This highlights that despite a similar overall structure, the specific sequence of C18G may confer a different spectrum of activity, making it non-interchangeable with RP-1.

Antimicrobial peptide RP-1 Sequence comparison Target selectivity

Hydrophobicity-Activity Correlation: Tuning C18G Potency and Hemolysis via Non-Natural Amino Acids

A structure-activity relationship (SAR) study established a direct correlation between the hydrophobicity of C18G analogs and their biological activity. Increasing peptide hydrophobicity led to an increase in both antitumor activity and hemolytic activity [1]. Further work demonstrated that substituting natural leucine residues with non-natural hydrophobic amino acids containing long, flexible carbon chains could maintain or increase antimicrobial activity compared to natural analogues, while also influencing aggregation and membrane burial depth [2]. Crucially, one specific non-natural analog exhibited very strong antibacterial activity and very low levels of red blood cell hemolysis, representing a promising optimized lead [2].

Peptide engineering Hydrophobicity Non-natural amino acids Hemolysis

High-Value Research Applications and Procurement Scenarios for C18G Peptide


Lead Compound for Next-Generation Antimicrobial Development

Procure C18G as a robust scaffold for analog design, particularly when the goal is to develop protease-resistant or immune-evasive antimicrobial peptides. The documented tolerance of the C18G scaffold to cationic substitutions (at most a 2-fold change in MIC for most modifications) [1] provides a high probability of success when introducing non-natural amino acids to improve drug-like properties, as further supported by hydrophobic core engineering studies [2].

In Vivo Proof-of-Concept Studies for Combination Therapies

Utilize C18G in animal models of infection to validate combination therapy approaches, particularly with β-lactam antibiotics. The established in vivo data showing significantly increased survival in neutropenic mice when C18G is coadministered with cefepime [3] makes it a compelling candidate for research into overcoming antibiotic resistance and treating immunocompromised patients.

Mechanistic Studies on Selective Membrane Permeabilization

Employ C18G as a model amphipathic, cationic peptide to investigate the biophysical principles of selective membrane targeting. Its well-characterized preferential binding to anionic lipids over zwitterionic lipids [4] makes it an ideal tool for fluorescence-based studies (e.g., with Trp-substituted analogs) aimed at correlating peptide structure with membrane selectivity and disruption mechanisms.

Investigations of Salmonella-Specific Antimicrobial Activity

Procure C18G when the primary research objective involves targeting Salmonella species. Multiple vendor databases [5] and the original literature [3] specifically highlight its pronounced antibacterial activity against Salmonella, making it a focused tool for food safety research or studies on this particular pathogen.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for C18G

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.